molecular formula C14H13F9N2O B11470859 N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide

N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide

Cat. No.: B11470859
M. Wt: 396.25 g/mol
InChI Key: IYKKRUYYIRMSMM-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 4-(trifluoromethyl)aniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Scientific Research Applications

N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar thermal stability and chemical resistance.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with comparable properties.

Uniqueness

N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide stands out due to its specific combination of fluorine atoms and aromatic amine group, which imparts unique reactivity and binding characteristics not found in other similar compounds.

Properties

Molecular Formula

C14H13F9N2O

Molecular Weight

396.25 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[4-(trifluoromethyl)anilino]propan-2-yl]butanamide

InChI

InChI=1S/C14H13F9N2O/c1-2-3-10(26)25-12(13(18,19)20,14(21,22)23)24-9-6-4-8(5-7-9)11(15,16)17/h4-7,24H,2-3H2,1H3,(H,25,26)

InChI Key

IYKKRUYYIRMSMM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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